Glyceryl Monooleate: A Technical Guide to its Chemical Characteristics and Applications in Pharmaceutical Development
Glyceryl Monooleate: A Technical Guide to its Chemical Characteristics and Applications in Pharmaceutical Development
Introduction
Glyceryl Monooleate (GMO), commonly known as monoolein, is an amphiphilic lipid that holds significant importance in the fields of pharmaceutical sciences, cosmetics, and food technology.[1] Composed of the monoglyceride of oleic acid, it is a biocompatible, biodegradable, and non-toxic substance, recognized as safe (GRAS) by the U.S. Food and Drug Administration.[2][3] Its unique ability to self-assemble in aqueous environments to form various lyotropic liquid crystalline phases, such as lamellar, hexagonal, and cubic structures, makes it an exceptionally versatile excipient for advanced drug delivery systems.[4][5] This technical guide provides an in-depth overview of the core chemical characteristics of Glyceryl Monooleate, detailing its physicochemical properties, experimental characterization protocols, and its pivotal role in drug development.
Core Chemical and Physical Characteristics
Glyceryl Monooleate is predominantly a mixture of the glycerides of oleic acid and other fatty acids, consisting mainly of the monooleate.[6] Commercial grades are often mixtures of mono-, di-, and triglycerides, and their composition can vary, leading to differences in physical properties like melting point.[2][3][6] It is typically an amber or pale yellow oily liquid that may be partially solidified at room temperature and has a faint, fatty odor.[2][6][7]
The molecular formula for the pure substance is C21H40O4, with a corresponding molecular weight of approximately 356.55 g/mol .[6][7] It exists in two main grades: a non-emulsifying (n/e) grade and a self-emulsifying (s/e) grade, with the latter containing a small percentage of an anionic surfactant to improve its dispersibility in water.[3][6]
Data Presentation: Physicochemical Properties
The quantitative properties of Glyceryl Monooleate are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C21H40O4 | [3][7][8] |
| Molecular Weight | 356.55 g/mol (for pure material) | [6][7] |
| CAS Number | 25496-72-4; 111-03-5 | [3][8] |
| Appearance | Amber to pale yellow oily liquid or white/off-white waxy solid | [2][8][9] |
| Melting Point | 10 - 40°C (Varies significantly with grade and purity) | [3][6][10] |
| Boiling Point | 238-240°C at 3 mmHg | [6][7] |
| Density | 0.94 - 0.96 g/cm³ | [3][6][7] |
| Refractive Index | ~1.4626 at 40°C | [3][6] |
| HLB Value | 3.3 - 4.1 (A commonly cited value is 3.8) | [2][6][11] |
| Viscosity (Kinematic) | ~100 cSt at 40°C | [2][6] |
| Flash Point | 180 - 216°C | [6][8] |
| Solubility | Insoluble in water; Soluble in ethanol, chloroform, ether, mineral oils, and vegetable oils. | [2][6][7] |
| Saponification Value | 150 - 175 mgKOH/g | [9][12] |
| Iodine Value | 65.0 - 95.0 | [9][12] |
| Acid Value | Max 6.0 mgKOH/g | [9][12] |
Self-Assembly and Phase Behavior in Aqueous Systems
The most critical characteristic of GMO for drug development is its behavior in the presence of water. As an amphiphilic molecule, it possesses a hydrophilic glycerol head and a lipophilic oleic acid tail.[3] This structure drives its self-assembly into highly ordered liquid crystalline phases.[4] With increasing hydration, GMO typically transitions through several phases, including the lamellar, reversed hexagonal, and two types of reversed bicontinuous cubic phases (Q230 and Q224).[4] These phases feature distinct aqueous and lipidic domains, allowing for the encapsulation of hydrophilic, lipophilic, and amphiphilic drug molecules.[5][13]
The cubic phase, in particular, is a highly viscous, gel-like, and optically isotropic phase with a unique bicontinuous structure of water channels separated by a lipid bilayer.[3] This structure is highly valued for creating sustained-release drug depots and bioadhesive formulations.[6][14]
Experimental Protocols for Characterization
Accurate characterization of Glyceryl Monooleate, particularly its composition, is crucial for ensuring formulation consistency and performance. The United States Pharmacopeia (USP-NF) provides a standard assay method based on Gel Permeation Chromatography (GPC).
Protocol: Assay of Glyceryl Monooleate by GPC-RI (Based on USP-NF Method)
This protocol is used to separate and quantify the mono-, di-, and triglyceride content in a GMO sample.[15][16]
1. Objective: To determine the percentage of monoacylglycerols, diacylglycerols, and triacylglycerols in the Glyceryl Monooleate sample.
2. Materials and Equipment:
-
Sample: Glyceryl Monooleate
-
Solvent/Mobile Phase: Tetrahydrofuran (THF), HPLC grade.[16]
-
Chromatographic System: High-Performance Liquid Chromatograph (HPLC) equipped with a pump, autosampler/manual injector, and a Refractive Index (RI) detector.
-
Column: L21 packing material (styrene-divinylbenzene copolymer). A common configuration is two 7.5/8.0 mm ID x 30 cm length GPC columns connected in series.[15][16]
-
Volumetric flasks, syringes, and filters.
3. Chromatographic Conditions:
-
Mobile Phase: Tetrahydrofuran (THF).
-
Flow Rate: 1.0 mL/min.[16]
-
Column Temperature: 40°C.[16]
-
Detector Temperature: 40°C.
-
Injection Volume: 40 µL.
4. Procedure:
-
Sample Preparation: Accurately weigh about 400 mg of Glyceryl Monooleate into a 10 mL volumetric flask. Dissolve in and dilute to volume with THF to obtain a concentration of 40 mg/mL.[16]
-
System Suitability: Inject the sample solution. The system is suitable for use if the resolution between the diglyceride and monoglyceride peaks is not less than 1.0, and the relative standard deviation for replicate injections of the monoglyceride peak area is not more than 2.0%.[16]
-
Analysis: Inject the prepared sample solution into the chromatograph, record the chromatogram, and measure the peak areas for the triglyceride, diglyceride, and monoglyceride components. The elution order is typically tri-, di-, then monoglycerides.
-
Calculation: Calculate the percentage of each component in the sample using the area normalization method (assuming the response factor for all glycerides is the same).
-
% Component = (Area of Component Peak / Total Area of All Glyceride Peaks) * 100
-
5. Phase Characterization Methods: The liquid crystalline phases formed by GMO are typically characterized using a combination of techniques:
-
Small-Angle X-ray Scattering (SAXS): Provides detailed information on the structure and dimensions of the self-assembled phases.[4][17]
-
Polarized Light Microscopy: Used to identify anisotropic phases (e.g., lamellar, hexagonal) which appear birefringent, while isotropic cubic phases appear dark.[4]
-
Rheology: Measures the viscoelastic properties of the phases, which are distinct for the gel-like cubic phase versus other, more fluid phases.[18]
Chemical Synthesis
Glyceryl Monooleate is commercially produced through two primary methods:
-
Direct Esterification: The reaction of glycerol with oleic acid, which can be sourced from vegetable or animal origins.[3][6][8]
-
Partial Glycerolysis: The transesterification of vegetable oils rich in oleic acid triglycerides (like olive oil) with excess glycerol.[2][6]
Both methods yield a mixture of mono-, di-, and triglycerides, which may require further purification, such as high-vacuum distillation, to achieve a high monooleate content.[2] A suitable antioxidant may also be added to improve stability.[6]
Conclusion
Glyceryl Monooleate is a multifunctional lipid excipient whose value in research and drug development is derived from its well-characterized chemical properties. Its amphiphilicity, GRAS status, and, most importantly, its capacity for self-assembly into complex liquid crystalline structures make it an ideal candidate for formulating sophisticated drug delivery systems. From sustained-release gels to oral bioavailability enhancement and topical delivery, the unique phase behavior of GMO offers a versatile platform for controlling drug release and improving therapeutic outcomes. A thorough understanding of its physicochemical characteristics and the analytical methods for its quantification is essential for any scientist or researcher aiming to harness its full potential.
References
- 1. GLYCEROL MONOOLEATE - Ataman Kimya [atamanchemicals.com]
- 2. GLYCERYL MONOOLEATE - Ataman Kimya [atamanchemicals.com]
- 3. Glyceryl monooleate | 25496-72-4 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Glycerol monooleate liquid crystalline phases used in drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phexcom.com [phexcom.com]
- 7. Glyceryl Monooleate | C21H40O4 | CID 5283468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Glyceryl Monooleate | 111-03-5 [chemicalbook.com]
- 9. Glycerol Mono-oleate, Glyceryl Monooleate EP BP USP Manufacturers, SDS [mubychem.com]
- 10. Glyceryl monooleate | CAS#:25496-72-4 | Chemsrc [chemsrc.com]
- 11. nabinsblog.home.blog [nabinsblog.home.blog]
- 12. savannahgoa.com [savannahgoa.com]
- 13. researchgate.net [researchgate.net]
- 14. Bioadhesive drug delivery systems. I. Characterisation of mucoadhesive properties of systems based on glyceryl mono-oleate and glyceryl monolinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. shodex.com [shodex.com]
- 16. shodexhplc.com [shodexhplc.com]
- 17. Impact of water and oleic acid on glycerol monooleate phase transition and bi-continuous structure formation in white oil - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 18. pubs.rsc.org [pubs.rsc.org]
